One of the primary applications of pentanoic-d9 acid is as an internal standard in quantitative mass spectrometry experiments. Mass spectrometry is a powerful analytical technique that allows scientists to identify and measure the abundance of different molecules in a sample.
An internal standard is a known compound added to a sample before measurement. It helps to account for variations that may occur during sample preparation or analysis. By comparing the signal of the analyte (the molecule of interest) to the signal of the internal standard, scientists can obtain more accurate and reproducible quantitative measurements.
Studies have shown that pentanoic-d9 acid can be an effective internal standard for the quantification of pentanoic acid in various matrices, including biological samples, food products, and environmental samples. For example, a study published in the journal "Analytical and Bioanalytical Chemistry" used pentanoic-d9 acid as an internal standard to measure pentanoic acid levels in human stool samples. Source: [A rapid and simple method for the quantification of short-chain fatty acids in feces by gas chromatography-mass spectrometry: ]
Pentanoic-d9 acid, also known as deuterated pentanoic acid, is a deuterated form of pentanoic acid, a straight-chain carboxylic acid with the chemical formula . The deuterated version has a molecular weight of approximately 111.19 g/mol and is characterized by the substitution of hydrogen atoms with deuterium, leading to its designation as d9. It appears as a colorless liquid with a pungent odor and is soluble in water .
Pentanoic-d9 acid itself doesn't have a specific mechanism of action. Its role lies in aiding the analysis of regular pentanoic acid, which exhibits various effects depending on the context:
Pentanoic-d9 acid is likely to share similar hazards with regular pentanoic acid:
Pentanoic-d9 acid exhibits typical carboxylic acid reactivity. It can undergo:
Pentanoic-d9 acid has been studied for its biological effects, particularly in relation to metabolic pathways. It is known to activate specific signaling pathways, such as the Rho-associated protein kinase pathway, which plays a role in various cellular processes including contraction and cell motility. Furthermore, its deuterated nature allows it to be used in metabolic studies and tracer experiments in biological research .
The synthesis of pentanoic-d9 acid typically involves the following methods:
These methods ensure that the resulting compound retains its structural integrity while incorporating deuterium into its molecular framework .
Pentanoic-d9 acid finds applications across several fields:
Research on pentanoic-d9 acid has highlighted its interactions with various biological systems. It is particularly noted for:
Pentanoic-d9 acid shares similarities with several other compounds, particularly other fatty acids. Below are some comparable compounds along with their unique characteristics:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Pentanoic Acid | C5H10O2 | Non-deuterated version used widely in food and industry. |
Hexanoic Acid | C6H12O2 | Longer chain fatty acid; used in flavoring and perfumes. |
Butanoic Acid | C4H8O2 | Shorter chain fatty acid; known for its unpleasant odor. |
Octanoic Acid | C8H16O2 | Medium-chain fatty acid; significant in metabolism studies. |
Pentanoic-d9 acid's uniqueness lies in its isotopic labeling, which allows for advanced tracking in metabolic studies while retaining properties similar to its non-deuterated counterpart .